molecular formula C31H27N5O2S B11681926 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681926
M. Wt: 533.6 g/mol
InChI Key: JVTINZUKYMHZDP-WEMUVCOSSA-N
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Description

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a biphenyl group, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction.

    Final Assembly: The final step involves the condensation of the biphenyl, triazole, and methoxyphenyl intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in catalytic reactions.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. The biphenyl and triazole groups play crucial roles in the compound’s ability to interact with these targets.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C31H27N5O2S/c1-22(23-13-15-25(16-14-23)24-9-5-3-6-10-24)32-33-29(37)21-39-31-35-34-30(26-17-19-28(38-2)20-18-26)36(31)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,33,37)/b32-22+

InChI Key

JVTINZUKYMHZDP-WEMUVCOSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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